Home > Products > Screening Compounds P87529 > Imipenem and cilastatin
Imipenem and cilastatin - 92309-29-0

Imipenem and cilastatin

Catalog Number: EVT-354670
CAS Number: 92309-29-0
Molecular Formula: C28H43N5O9S2
Molecular Weight: 657.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Combination of imipenem and cilastatin that is used in the treatment of bacterial infections; cilastatin inhibits renal dehydropeptidase I to prolong the half-life and increase the tissue penetration of imipenem, enhancing its efficacy as an anti-bacterial agent.
Overview

Imipenem and cilastatin are two pharmacologically active compounds often used in combination to treat severe bacterial infections. Imipenem is a broad-spectrum antibiotic belonging to the carbapenem class, effective against a wide range of Gram-positive and Gram-negative bacteria. Cilastatin, on the other hand, is a renal dehydropeptidase-I inhibitor that prevents the rapid degradation of imipenem in the kidneys, thereby enhancing its therapeutic efficacy. This combination is particularly important in the treatment of infections caused by resistant bacterial strains.

Source and Classification

Imipenem and cilastatin are sourced from synthetic processes. Imipenem is derived from thienamycin, a naturally occurring compound produced by Streptomyces cattleya. Cilastatin was developed to inhibit the enzyme responsible for imipenem's breakdown in renal tissues, thus prolonging its action.

Classification:
  • Imipenem: Carbapenem antibiotic
  • Cilastatin: Renal dehydropeptidase-I inhibitor
Synthesis Analysis

Methods and Technical Details

The synthesis of imipenem typically involves several key steps:

  1. Formation of Thienamycin: The precursor thienamycin is synthesized through fermentation processes.
  2. Modification: Chemical modifications are made to enhance stability and activity, leading to the formation of imipenem.
  3. Cilastatin Synthesis: Cilastatin is synthesized through a series of chemical reactions involving amino acids and other organic compounds.

Both compounds undergo purification processes such as crystallization and chromatography to ensure high purity levels suitable for pharmaceutical use.

Molecular Structure Analysis

Structure and Data

Imipenem has a complex molecular structure characterized by its β-lactam ring which is crucial for its antibacterial activity. The chemical formula for imipenem is C₁₁H₁₃N₃O₄S, while cilastatin has the formula C₁₁H₁₄N₂O₄S.

  • Imipenem Structure: Contains a thiazolidine ring fused to a β-lactam ring.
  • Cilastatin Structure: Contains a carboxyl group that plays a significant role in inhibiting renal enzymes.

Chemical Structure

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving imipenem is its interaction with penicillin-binding proteins (PBPs) on bacterial cell membranes, leading to inhibition of cell wall synthesis. Cilastatin does not participate in direct antibacterial activity but instead inhibits the enzyme dehydropeptidase-I, preventing the hydrolysis of imipenem in renal tissues.

The stability of imipenem can be affected by various conditions:

  • Acidic Conditions: Degradation occurs rapidly.
  • Alkaline Conditions: Slower degradation compared to acidic environments.

Stability studies indicate that under controlled conditions, both compounds retain their efficacy over time .

Mechanism of Action

Process and Data

The mechanism of action for imipenem involves:

  1. Inhibition of Cell Wall Synthesis: Imipenem binds to PBPs, disrupting the cross-linking of peptidoglycan layers in bacterial cell walls.
  2. Bacterial Cell Lysis: This disruption leads to cell lysis and death.

Cilastatin enhances the effectiveness of imipenem by:

  • Preventing its renal metabolism, ensuring higher serum concentrations.
  • Reducing nephrotoxicity associated with high doses of imipenem .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Imipenem:
    • Appearance: White to light yellow powder
    • Solubility: Soluble in water
    • Stability: Sensitive to hydrolysis; best stored under dry conditions.
  • Cilastatin:
    • Appearance: White crystalline powder
    • Solubility: Soluble in water
    • Stability: Stable under acidic conditions but susceptible to alkaline hydrolysis.

Both compounds are typically formulated as sterile powders for reconstitution prior to administration .

Applications

Scientific Uses

The combination of imipenem and cilastatin is used primarily in clinical settings for treating severe bacterial infections including:

  • Hospital-acquired pneumonia
  • Complicated urinary tract infections
  • Intra-abdominal infections
  • Skin and soft tissue infections

It is particularly effective against multi-drug resistant strains, making it critical in managing infections where other antibiotics fail .

Introduction to the Imipenem-Cilastatin Synergistic System

Historical Development of Carbapenem-Cilastatin Combinations

The discovery of thienamycin in 1976 from Streptomyces cattleya marked a revolutionary advance in β-lactam antibiotics, introducing the carbapenem class characterized by a unique carbon substitution at position 1 and an unsaturated C2-C3 bond [1] [7]. Thienamycin exhibited unparalleled broad-spectrum activity but faced critical instability issues due to its susceptibility to degradation in aqueous solutions and renal metabolism. This instability was resolved through the synthesis of N-formimidoyl thienamycin (imipenem), which retained the parent compound’s antibacterial potency while achieving chemical stability suitable for clinical use [7].

A parallel challenge emerged with the identification of renal dehydropeptidase-I (DHP-I), an enzyme in proximal renal tubules that rapidly hydrolyzed imipenem to inactive metabolites. Early pharmacokinetic studies revealed that only 5.5–42.5% of administered imipenem was recovered unchanged in human urine, severely limiting its therapeutic utility [4]. This led to the strategic development of cilastatin, a synthetic DHP-I inhibitor structurally optimized to bind the enzyme’s active site without intrinsic antibacterial activity. The 1:1 fixed combination of imipenem-cilastatin, commercialized in the 1980s, represented the first successful carbapenem–dehydropeptidase inhibitor pairing, enabling urinary recovery of active imipenem to reach ~70% [4] [7].

Table 1: Key Stages in Carbapenem-Cilastatin Development

Time PeriodDevelopment PhaseSignificant Achievement
1976DiscoveryIsolation of thienamycin from S. cattleya
1978-1980Chemical StabilizationSynthesis of imipenem via N-formimidoylation
1981-1983Metabolic ChallengeIdentification of renal DHP-I-mediated hydrolysis
1984Inhibitor DesignCreation of cilastatin as selective DHP-I inhibitor
1985Clinical FormulationFDA approval of imipenem-cilastatin fixed combination

Rationale for Dual-Component Formulation in Antimicrobial Therapy

The imipenem-cilastatin system operates through complementary pharmacodynamic and pharmacokinetic mechanisms. Imipenem exerts bactericidal activity by binding penicillin-binding proteins (PBPs) 1B and 2 in Gram-negative bacteria and PBP2 in Pseudomonas aeruginosa, disrupting peptidoglycan cross-linking and causing osmotic lysis [6] [10]. Crucially, its β-lactam core is resistant to hydrolysis by most β-lactamases, functioning as a "slow substrate" or competitive inhibitor for Ambler class A and C enzymes [1]. However, imipenem’s therapeutic potential was intrinsically limited without cilastatin due to two factors:

  • Renal Metabolism: DHP-I, a brush-border enzyme, cleaves imipenem’s β-lactam ring, generating nephrotoxic metabolites (e.g., open-chain derivatives) observed in animal models [4] [7].
  • Subtherapeutic Urinary Concentrations: Without cilastatin, urinary imipenem recovery was <40%, inadequate for treating urinary tract infections [4].

Cilastatin’s molecular design features a heptenoic acid side chain that competitively inhibits DHP-I via reversible binding, preventing imipenem hydrolysis. This synergy is quantified by pharmacokinetic studies showing a 3.5-fold increase in urinary imipenem exposure when co-administered with cilastatin [4] [7]. Additionally, cilastatin blocks the formation of nephrotoxic metabolites, as demonstrated in rabbit models where high-dose imipenem alone caused proximal tubular necrosis—a effect absent with the combination [4].

Table 2: Microbiological Spectrum of Imipenem-Cilastatin Synergy

Pathogen ClassRepresentative SpeciesImipenem MIC₉₀ (μg/mL)Key Resistance Overcome
EnterobacteriaceaeE. coli, K. pneumoniae≤1ESBLs, AmpC β-lactamases
Non-fermentersP. aeruginosa2–4Intrinsic efflux pumps
AnaerobesBacteroides fragilis≤0.5Cephalosporinases
Gram-positiveS. aureus (MSSA)≤0.25Penicillinases

Key Milestones in Clinical and Microbiological Validation

Microbiological Validation: The combination’s efficacy against multidrug-resistant pathogens was established through seminal in vitro studies. Imipenem-cilastatin demonstrated >97.5% susceptibility among 815 clinical isolates in a 1986 multicenter trial, including P. aeruginosa and Bacteroides spp. [3]. This broad coverage stems from imipenem’s affinity for multiple PBPs and resistance to hydrolysis by TEM, SHV, and CTX-M β-lactamases [1] [6]. Crucially, cilastatin does not alter imipenem’s intrinsic antibacterial activity but ensures adequate drug delivery to infection sites, particularly the kidneys and urine [4].

Clinical Milestones:

  • Initial Approval (1985): Based on non-comparative trials in 569 patients with intra-abdominal/respiratory infections, where 93% achieved clinical cure despite prior antibiotic failure [3].
  • Combination with Novel Inhibitors: The 2020s saw the development of imipenem-cilastatin-relebactam, adding a diazabicyclooctane β-lactamase inhibitor to counter class A/C enzymes. In phase 3 trials (RESTORE-IMI 2), this triple combination demonstrated non-inferiority to piperacillin-tazobactam for hospital-acquired pneumonia, reducing imipenem MICs by 64-fold against KPC-producing K. pneumoniae [2] [8].
  • Oral Carbapenem Advancements: The 2025 PIVOT-PO trial confirmed tebipenem pivoxil HBr, an oral carbapenem, as non-inferior to IV imipenem-cilastatin for complicated urinary tract infections, marking the first oral carbapenem effective against resistant uropathogens [5].

Table 3: Pivotal Clinical Trials Validating the Combination

Study (Year)DesignInfection TypeKey Outcome
Lucasti et al. (2016) [2]RCT, n=351cIAI98.8% clinical response with imipenem-cilastatin-relebactam
RESTORE-IMI 2 (2020) [8]Phase 3, n=531HABP/VABPNon-inferior mortality vs. piperacillin-tazobactam (Δ = -5.3%)
PIVOT-PO (2025) [5]Phase 3, n=1690cUTIOral tebipenem non-inferior to IV imipenem-cilastatin

The imipenem-cilastatin system’s legacy lies in its dual-component innovation—addressing both antimicrobial resistance and drug metabolism through rational design. Future directions include novel inhibitor combinations (e.g., relebactam) to counteract metallo-β-lactamases and oral formulations expanding carbapenem accessibility [5] [8].

Properties

CAS Number

92309-29-0

Product Name

Imipenem and cilastatin

IUPAC Name

(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C28H43N5O9S2

Molecular Weight

657.8 g/mol

InChI

InChI=1S/C16H26N2O5S.C12H17N3O4S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/b12-6-;/t10-,11+;6-,7-,9-/m11/s1

InChI Key

NCCJWSXETVVUHK-ZYSAIPPVSA-N

SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C

Synonyms

Cilastatin, Imipenem
cilastatin, imipenem drug combination
imipenem - cilastatin
Imipenem - Cilastatin Sodium
Imipenem Cilastatin
Imipenem Cilastatin Sodium
Imipenem Cilastatin, Sodium Salt
imipenem-cilastatin
Imipenem-Cilastatin Sodium
imipenem-cilastatin, sodium salt
MK 0787 MK 0791 mixture
MK 0787-MK 0791 mixture
MK 787 MK 791 mixture
MK 787-MK 791 mixture
Primaxin
Thienam
Tienam 500
Zienam

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.